5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is a complex organic compound that features a unique structure combining furan rings and a dihydropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminomethyl furan with levulinic acid in the presence of an acid catalyst to form the bisfuran diamine monomer . This intermediate is then subjected to further reactions to introduce the dihydropyrazole and oxopentanoic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The dihydropyrazole moiety can be reduced to pyrazoline.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of halogenated furans and substituted pyrazoles.
Scientific Research Applications
5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-furoic acid: A simpler furan derivative with different functional groups.
5-Hydroxymethylfurfural: A furan derivative with significant industrial applications.
5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: A compound with antimicrobial properties.
Uniqueness
5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is unique due to its combination of furan rings and dihydropyrazole moiety, which imparts distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
511237-68-6 |
---|---|
Molecular Formula |
C16H16N2O5 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
5-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O5/c19-15(6-1-7-16(20)21)18-12(14-5-3-9-23-14)10-11(17-18)13-4-2-8-22-13/h2-5,8-9,12H,1,6-7,10H2,(H,20,21) |
InChI Key |
LEMFGUMTQLTDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)CCCC(=O)O)C3=CC=CO3 |
solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.